molecular formula C29H28S3 B14498185 1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene CAS No. 62910-88-7

1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene

Cat. No.: B14498185
CAS No.: 62910-88-7
M. Wt: 472.7 g/mol
InChI Key: NDRWLCVTGWNVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and sulfur atoms

Preparation Methods

The synthesis of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene typically involves multi-step organic reactions. One common method includes the condensation reaction of benzophenone derivatives with thiol-containing compounds in the presence of catalysts such as zinc powder and titanium tetrachloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.

Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfoxides back to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while substitution with bromine can produce brominated derivatives.

Scientific Research Applications

1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its aromatic rings can participate in π-π stacking interactions, which are important in the formation of supramolecular structures.

Comparison with Similar Compounds

1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene can be compared with other similar compounds, such as:

The uniqueness of 1,1’,1’'-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene lies in its combination of sulfur atoms and benzene rings, which impart specific reactivity and potential for diverse applications.

Properties

CAS No.

62910-88-7

Molecular Formula

C29H28S3

Molecular Weight

472.7 g/mol

IUPAC Name

[1,2-bis(benzylsulfanyl)-2-phenylethyl]sulfanylmethylbenzene

InChI

InChI=1S/C29H28S3/c1-5-13-24(14-6-1)21-30-28(27-19-11-4-12-20-27)29(31-22-25-15-7-2-8-16-25)32-23-26-17-9-3-10-18-26/h1-20,28-29H,21-23H2

InChI Key

NDRWLCVTGWNVOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.